molecular formula C11H9BrN2O2 B7470461 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide

5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide

Cat. No. B7470461
M. Wt: 281.10 g/mol
InChI Key: KQZCVGUZLGFOMS-UHFFFAOYSA-N
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Description

5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide involves the inhibition of protein kinase CK2. This kinase is involved in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting CK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide have been extensively studied. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to have low toxicity, which makes it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide is its high yield of synthesis. This compound can be synthesized in large quantities, which makes it suitable for further studies. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other compounds that have been used for similar studies. However, one of the limitations of this compound is its limited solubility in water, which makes it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide. One of the most significant directions is the development of this compound as a potential therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and mode of administration for this compound. Additionally, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development. Finally, the synthesis method of this compound needs to be optimized to improve its solubility and yield.

Synthesis Methods

5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide can be synthesized using different methods. One of the most common methods is the reaction of 5-bromo-3-furoic acid and 4-methyl-2-pyridinecarboxamide in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction leads to the formation of 5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide as a white solid with a high yield.

Scientific Research Applications

5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is involved in cell proliferation and survival. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-2-3-13-10(4-7)14-11(15)8-5-9(12)16-6-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZCVGUZLGFOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=COC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-methylpyridin-2-yl)furan-3-carboxamide

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